molecular formula C16H20N2O2S B11822285 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11822285
M. Wt: 304.4 g/mol
InChI Key: BDRAAOIUYHVTNF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 2-aminoethyl substituent at the N3 position and a 4-tert-butylbenzylidene group at the C5 position. Thiazolidinediones are a well-studied class of heterocyclic compounds with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties . The structural flexibility of TZDs allows for modifications at both N3 and C5 positions, enabling optimization of pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3

InChI Key

BDRAAOIUYHVTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Method

  • Reactants : Thiourea (1.52 g, 20 mmol), chloroacetic acid (1.89 g, 20 mmol), HCl (6 mL).

  • Conditions : Reflux at 100–110°C for 10–12 hours.

  • Yield : 80% after recrystallization in ethanol.

  • Mechanism :

    Thiourea + Chloroacetic acidHCl2-Imino-4-thiazolidinoneHydrolysisTZD\text{Thiourea + Chloroacetic acid} \xrightarrow{\text{HCl}} \text{2-Imino-4-thiazolidinone} \xrightarrow{\text{Hydrolysis}} \text{TZD}

.

Microwave-Assisted Synthesis

  • Reactants : Identical to conventional method.

  • Conditions : Microwave irradiation at 250 W for 5 minutes.

  • Yield : 94% (reduced reaction time from hours to minutes).

N-Alkylation to Introduce the 2-Aminoethyl Group

The 2-aminoethyl substituent is introduced via alkylation of the TZD nitrogen.

Two-Step Alkylation

  • Formation of TZD Salt :

    • Base : KOH or NaH in methanol.

    • Alkylating Agent : 2-Bromoethylamine hydrobromide.

    • Conditions : Reflux for 24 hours.

    • Intermediate : 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

  • Purification :

    • Filtration and washing with ice-cold ethanol.

One-Step Alkylation

  • Reactants : TZD, 2-bromoethylamine, triethylamine (0.4 mL).

  • Solvent : Ethanol or solvent-free.

  • Conditions : Room temperature, 1–3 hours.

  • Yield : 85–90%.

Table 1: Comparison of N-Alkylation Methods

MethodConditionsTimeYieldKey Advantage
Two-StepReflux, 24h24h70–75%High purity
One-StepRT, triethylamine1–3h85–90%Rapid, no external heating

Knoevenagel Condensation for 4-tert-Butylphenylmethylidene Attachment

The exocyclic double bond is formed via condensation between 3-(2-aminoethyl)-TZD and 4-tert-butylbenzaldehyde.

Classical Catalytic Method

  • Catalyst : Piperidine (0.4 mL) or ammonium acetate.

  • Solvent : Ethanol or toluene.

  • Conditions : Reflux at 80–110°C for 5–6 hours.

  • Yield : 75–88%.

Green Chemistry Approach Using Deep Eutectic Solvents (DES)

  • DES Composition : Choline chloride:urea (1:2).

  • Conditions : 80°C, stirring for 2–4 hours.

  • Yield : 89% with 99% atom economy.

  • Advantage : Recyclable solvent (5 cycles without yield loss).

Table 2: Knoevenagel Condensation Optimization

CatalystSolventTemperatureTimeYield
PiperidineEthanol80°C6h75%
DESChCl:urea80°C3h89%
MWSolvent-free150°C15min82%

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/DMF mixtures (yield: 95% purity).

  • Column Chromatography : Silica gel, eluent CHCl₃:MeOH (9:1).

Spectroscopic Validation

  • ¹H NMR :

    • Thiazolidine ring protons: δ 3.8–4.2 ppm (m).

    • 4-tert-Butylphenyl group: δ 1.3 ppm (s, 9H), 7.2–7.6 ppm (aromatic).

  • IR : C=O stretches at 1720 cm⁻¹ and 1680 cm⁻¹.

  • MS : [M+H]⁺ at m/z 304.4.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like tungsten oxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives, including 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Research indicates that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related thiazolidine compounds exhibited significant cytotoxicity against several cancer cell lines .

Acetylcholinesterase Inhibition

Compounds containing a thiazolidine core have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can potentially enhance cholinergic neurotransmission, thus offering therapeutic benefits in cognitive disorders .

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial properties against various bacterial strains. Studies have reported enhanced activity against gram-positive bacteria compared to gram-negative strains, suggesting a selective mechanism of action that warrants further investigation for developing new antimicrobial agents .

Case Study 1: Antitumor Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized a series of thiazolidine derivatives and evaluated their antitumor activity using the MTT assay on different cancer cell lines. The results indicated that specific substitutions on the thiazolidine scaffold significantly increased cytotoxicity, with IC50 values in the micromolar range for certain compounds .

Case Study 2: AChE Inhibition Study

Another study focused on synthesizing thiazolidine-based compounds aimed at AChE inhibition. The synthesized compounds were tested for their inhibitory activity using in vitro assays. One compound demonstrated an IC50 value of 2.7 µM, indicating potent activity that could be beneficial for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name N3 Substituent C5 Substituent Key Features
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione 2-Aminoethyl 4-tert-Butylbenzylidene High lipophilicity due to tert-butyl; potential for enhanced bioavailability
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione 2-Diisopropylaminoethyl 4-Methoxybenzylidene Basic diisopropylamino group; Z-isomer confirmed by NMR
(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione 2-Aminoethyl 2-Thienylmethylene Anti-HIV-1 RT activity (CID 3087795); thiophene enhances π-π interactions
3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 2-Aminoethyl 4-Ethoxybenzylidene Ethoxy group balances lipophilicity and solubility; used in further derivatization
3-(2-Aminoethyl)-5-(3,4,5-trimethoxyphenylmethylidene)-1,3-TZD 2-Aminoethyl 3,4,5-Trimethoxybenzylidene Electron-rich aromatic system; may influence DNA intercalation or enzyme binding

Key Observations :

  • N3 Modifications: The 2-aminoethyl group is a common pharmacophore in TZDs, likely critical for hydrogen bonding with biological targets. Bulky groups (e.g., diisopropylaminoethyl) may sterically hinder interactions but improve metabolic stability .
  • Conversely, electron-withdrawing groups (e.g., chlorine in ) or heterocycles (e.g., thienyl in ) alter electronic properties and binding affinities.

Example :

  • The diisopropylaminoethyl analog () was synthesized with 71% yield using 2-diisopropylaminoethyl chloride and 4-methoxybenzaldehyde .
  • The target compound likely follows a similar protocol, substituting 4-tert-butylbenzaldehyde for the C5 modification.

Yield and Purity :

  • Yields for TZDs range from 50–90%, depending on the steric bulk of substituents. Polar groups (e.g., methoxy) may require longer reaction times .
  • Purity is confirmed via LC-MS, NMR, and X-ray crystallography (e.g., Z-isomerism in ) .

Physicochemical Properties

Property Target Compound 4-Methoxy Analog 4-Ethoxy Analog
Lipophilicity (LogP) High (tert-butyl) Moderate (methoxy) Moderate (ethoxy)
Melting Point Not reported 83–85°C Likely lower than methoxy analog
Solubility Low in water; soluble in DMSO Moderate in polar solvents Similar to methoxy analog

Notes:

  • The tert-butyl group significantly increases LogP, which may improve tissue penetration but reduce aqueous solubility.
  • Methoxy/ethoxy analogs are more synthetically accessible due to commercially available aldehydes.

Biological Activity

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, including anticancer properties, antioxidant activity, and possible implications in metabolic disorders.

Anticancer Activity

Research indicates that this compound acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. In vitro studies using human leukemia U937 cells demonstrated its ability to:

  • Inhibit cell proliferation
  • Induce early apoptosis
  • Arrest the cell cycle in the G(0)/G(1) phase .

These findings suggest its potential as a lead compound for developing novel anticancer agents.

Antioxidant Properties

Thiazolidine derivatives are known for their antioxidant capabilities. The compound's structural modifications have been linked to enhanced antioxidant activity. For instance, the presence of specific substituents has been shown to significantly increase the inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .

Study on Anticancer Efficacy

A notable study published in PubMed highlighted the efficacy of thiazolidine derivatives in cancer treatment. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. For example:

  • MCF-7 (breast cancer) : IC50 = 3.2 µM
  • A549 (lung cancer) : IC50 = 8.4 µM .

These results support further investigation into its mechanism of action and therapeutic applications.

Antioxidant Activity Assessment

In another study assessing antioxidant activity using the DPPH free radical scavenging assay, derivatives similar to this compound exhibited significant scavenging effects. The effectiveness was measured with EC50 values indicating strong potential for mitigating oxidative damage in biological systems .

Research Findings

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation; induces apoptosis
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Cell Cycle ArrestG(0)/G(1) phase arrest in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is structural confirmation achieved?

The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 4-tert-butylbenzaldehyde) and 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione. Catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) enhance reaction efficiency and yield under ambient conditions . Post-synthesis, structural confirmation is achieved via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity and stereochemistry. For example, the Z-configuration of the exocyclic double bond is confirmed by coupling constants in ¹H-NMR .

Q. What analytical techniques are critical for characterizing purity and stability?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%). Stability studies under varying pH (1.2–7.4) and temperatures (25–40°C) are conducted using UV-Vis spectrophotometry to monitor degradation kinetics. Thermodynamic solubility parameters (e.g., Gibbs free energy of transfer) are calculated from solubility data in buffer solutions .

Advanced Research Questions

Q. How do substituent variations (e.g., tert-butyl vs. methoxy groups) impact binding affinity in molecular docking studies?

Substituents influence hydrophobic interactions and hydrogen bonding with target proteins. For instance, docking scores (e.g., AutoDock4) show that bulky groups like tert-butyl enhance binding to hydrophobic pockets (e.g., in HIV-1 reverse transcriptase), while polar groups like hydroxyl improve solubility but may reduce affinity. In one study, a derivative with a 4-chlorophenyl group achieved a docking score of -5.1 kcal/mol compared to -3.8 kcal/mol for unsubstituted analogs .

Q. How can contradictory data on biological activity (e.g., antifungal vs. anticancer effects) be resolved?

Contradictions arise from cell-line specificity or assay conditions . For example, a compound may show potent antifungal activity (IC₅₀ = 2.1 μM) but weak anticancer effects (IC₅₀ > 50 μM) due to differential membrane permeability. Resolve this by:

  • Conducting dose-response assays across multiple cell lines.
  • Evaluating membrane penetration via logP calculations or artificial membrane assays.
  • Validating target engagement using surface plasmon resonance (SPR) .

Q. What methodologies optimize solubility and bioavailability without compromising activity?

  • Cyclodextrin complexation : Enhances aqueous solubility by 10–20× (e.g., hydroxypropyl-β-cyclodextrin).
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., methyl or tert-butyl esters) to improve intestinal absorption.
  • Co-crystallization : Co-formers like succinic acid modify crystal packing to enhance dissolution rates .

Methodological Guidance

Q. How to design SAR studies for thiazolidinedione derivatives targeting metabolic enzymes?

  • Core modifications : Vary the 5-arylidene group (e.g., 4-tert-butylphenyl vs. 4-methoxyphenyl) to assess steric and electronic effects.
  • Side-chain engineering : Replace the 2-aminoethyl group with carbamate or acyl moieties to modulate lipophilicity.
  • In vitro assays : Use PPAR-γ transactivation assays (e.g., luciferase reporter systems) to quantify agonism/antagonism .

Q. What computational tools are recommended for predicting metabolic pathways?

  • SwissADME : Predicts Phase I/II metabolism sites (e.g., tert-butyl hydroxylation).
  • CYP450 docking : AutoDock Vina identifies interactions with CYP3A4/2D6 isoforms.
  • MetaSite : Maps reactive regions prone to glucuronidation or sulfation .

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